molecular formula C16H24O5 B025422 delta-17-Tetranorprostaglandin E1 CAS No. 105450-12-2

delta-17-Tetranorprostaglandin E1

Cat. No. B025422
M. Wt: 296.36 g/mol
InChI Key: JRYMJBMHPBGQQB-FZFLTDLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-17-Tetranorprostaglandin E1, also known as 17-T-PGEM, is a metabolite of prostaglandin E1 (PGE1). It is a potent vasodilator and has been studied extensively for its potential therapeutic applications in cardiovascular diseases and other conditions.

Mechanism Of Action

The mechanism of action of delta-17-Tetranorprostaglandin E1 involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylyl cyclase and cyclic AMP (cAMP) production. This leads to the relaxation of smooth muscle cells and vasodilation. delta-17-Tetranorprostaglandin E1 also inhibits platelet aggregation and promotes the production of nitric oxide, which further enhances its vasodilatory effect.

Biochemical And Physiological Effects

Delta-17-Tetranorprostaglandin E1 has been shown to have a number of biochemical and physiological effects. It has a potent vasodilatory effect, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of thrombosis. Additionally, delta-17-Tetranorprostaglandin E1 has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of delta-17-Tetranorprostaglandin E1 is its potent vasodilatory effect, which makes it a valuable tool for studying the cardiovascular system. It is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one of the limitations of delta-17-Tetranorprostaglandin E1 is its short half-life, which makes it difficult to use in vivo.

Future Directions

There are several future directions for the study of delta-17-Tetranorprostaglandin E1. One area of research is the development of new synthesis methods that can yield higher purity and yield. Another area of research is the development of new analogs of delta-17-Tetranorprostaglandin E1 that have improved pharmacokinetic properties. Additionally, there is a need for further research into the therapeutic potential of delta-17-Tetranorprostaglandin E1 in various diseases.

Synthesis Methods

The synthesis of delta-17-Tetranorprostaglandin E1 involves the extraction of PGE1 from natural sources or its synthesis from arachidonic acid. PGE1 is then subjected to enzymatic or chemical hydrolysis to yield delta-17-Tetranorprostaglandin E1. The yield and purity of the final product depend on the method used for extraction and purification.

Scientific Research Applications

Delta-17-Tetranorprostaglandin E1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and ischemic heart disease. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

CAS RN

105450-12-2

Product Name

delta-17-Tetranorprostaglandin E1

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1

InChI Key

JRYMJBMHPBGQQB-FZFLTDLBSA-N

Isomeric SMILES

CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O

SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O

synonyms

7,11-DHKPA
7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid
delta-17-tetranor-PGE1
delta-17-tetranorprostaglandin E1

Origin of Product

United States

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